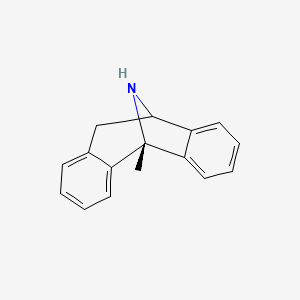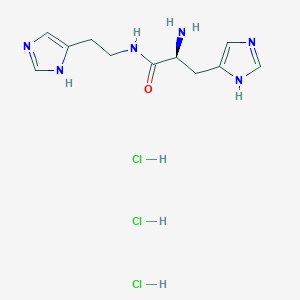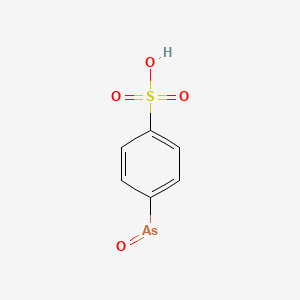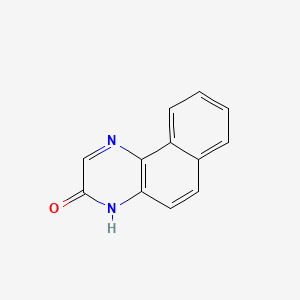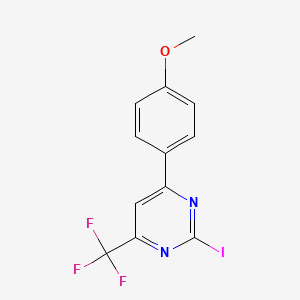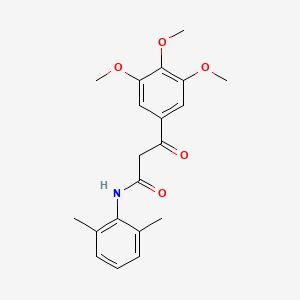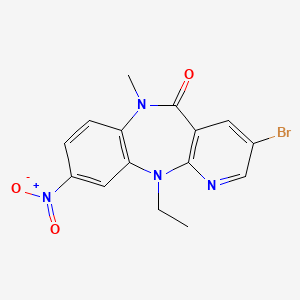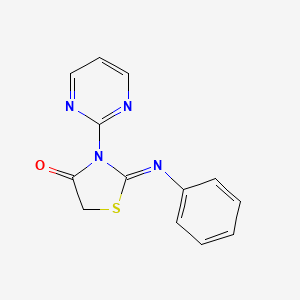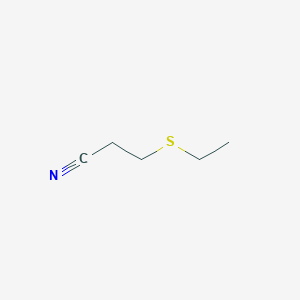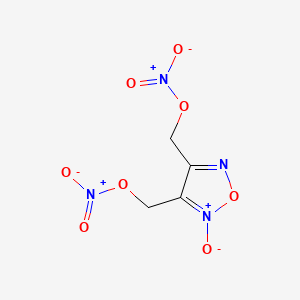![molecular formula C17H26ClN3O2 B12811929 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vildagliptin hydrochloride is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, thereby enhancing their effects on insulin secretion and blood glucose regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin hydrochloride typically involves the reaction of L-proline with chloroacetyl chloride in the presence of a base, followed by the addition of 3-hydroxyadamantane-1-carboxylic acid. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures . The intermediate product is then subjected to further reactions, including hydrolysis and purification steps, to yield Vildagliptin hydrochloride.
Industrial Production Methods
Industrial production of Vildagliptin hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process includes steps such as sieving, mixing, dry granulation, and tabletting to produce the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Vildagliptin hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vildagliptin hydrochloride.
Scientific Research Applications
Vildagliptin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
Vildagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from the beta cells of the pancreas and suppress glucagon release from the alpha cells, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus.
Saxagliptin: A similar compound with a comparable mechanism of action.
Linagliptin: Another member of the dipeptidyl peptidase-4 inhibitor class.
Uniqueness of Vildagliptin Hydrochloride
Vildagliptin hydrochloride is unique in its specific chemical structure, which includes a cyanopyrrolidine moiety. This structure contributes to its selective inhibition of dipeptidyl peptidase-4 and its pharmacokinetic properties, such as bioavailability and half-life .
Properties
Molecular Formula |
C17H26ClN3O2 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H |
InChI Key |
RZUUYWHYKBKAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



